molecular formula C16H21NO B13864003 Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3

Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3

Cat. No.: B13864003
M. Wt: 246.36 g/mol
InChI Key: IYNWSQDZXMGGGI-SLNQIZJASA-N
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Description

Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 is a deuterated analog of N-Desmethyl Dextrorphan, a metabolite of Dextromethorphan. Deuterated compounds are often used in scientific research to study metabolic pathways and improve the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 typically involves the deuteration of N-Desmethyl Dextrorphan. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves scaling up the synthetic routes while ensuring the purity and isotopic enrichment of the final product. This may involve multiple steps of purification, including chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 has several applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.

    Biology: Helps in studying the effects of deuteration on biological systems and the stability of deuterated drugs.

    Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated analogs.

    Industry: Used in the development of new pharmaceuticals with enhanced stability and efficacy.

Mechanism of Action

The mechanism of action of Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 involves its interaction with molecular targets such as receptors and enzymes. Deuteration can alter the compound’s binding affinity and metabolic stability, leading to different pharmacological effects. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-Desmethyl Dextrorphan: The non-deuterated analog with similar pharmacological properties.

    Dextromethorphan: The parent compound from which N-Desmethyl Dextrorphan is derived.

    Deuterated Dextromethorphan: Another deuterated analog with potential therapeutic benefits.

Uniqueness

Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 is unique due to its deuterium content, which can enhance its metabolic stability and reduce the rate of degradation. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C16H21NO

Molecular Weight

246.36 g/mol

IUPAC Name

(1S,9S,10S)-3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1/i4D,5D,10D

InChI Key

IYNWSQDZXMGGGI-SLNQIZJASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)[2H])O)[2H]

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

Origin of Product

United States

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